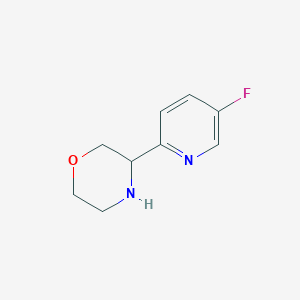
3-(5-Fluoropyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yl)morpholine typically involves the nucleophilic substitution reaction of a fluoropyridine derivative with morpholine. One common method includes the reaction of 5-fluoropyridine-2-bromide with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-morpholinoaniline: Used as an intermediate in the synthesis of antibiotics like linezolid.
2-Fluoropyridine: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
3-(5-Fluoropyridin-2-yl)morpholine is unique due to the combination of the morpholine ring and the fluoropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11FN2O |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11FN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |
InChI-Schlüssel |
AIVMVSAXSXKBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

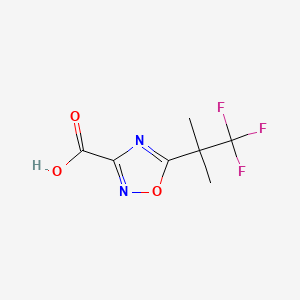
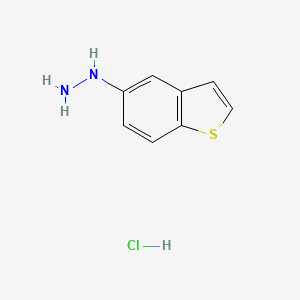
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
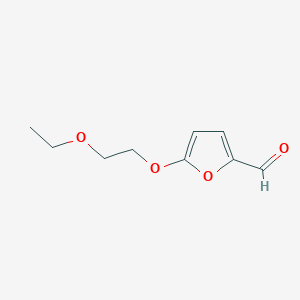

![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
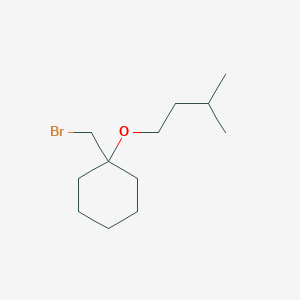

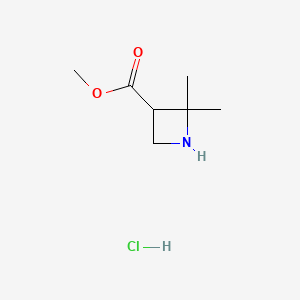
![tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate](/img/structure/B13631055.png)

